Cas no 5123-05-7 (1,3,2-Dioxaborinane, 2-[1,1'-biphenyl]-4-yl-5,5-dimethyl-)

1,3,2-Dioxaborinane, 2-[1,1'-biphenyl]-4-yl-5,5-dimethyl- structure
5123-05-7 structure
Product Name:1,3,2-Dioxaborinane, 2-[1,1'-biphenyl]-4-yl-5,5-dimethyl-
CAS-nummer:5123-05-7
MF:C17H19BO2
MW:266.142565011978
MDL:MFCD28515419
CID:362892
PubChem ID:71366217
Update Time:2025-05-28

1,3,2-Dioxaborinane, 2-[1,1'-biphenyl]-4-yl-5,5-dimethyl- Chemische en fysische eigenschappen

Naam en identificatie

    • 1,3,2-Dioxaborinane, 2-[1,1'-biphenyl]-4-yl-5,5-dimethyl-
    • 5123-05-7
    • F73156
    • starbld0019812
    • 2-([1,1'-Biphenyl]-4-yl)-5,5-dimethyl-1,3,2-dioxaborinane
    • DTXSID20789587
    • 4-Biphenylboronic acid, neopentyl ester
    • MFCD28515419
    • 2-{[1,1'-biphenyl]-4-yl}-5,5-dimethyl-1,3,2-dioxaborinane
    • 5,5-dimethyl-2-(4-phenylphenyl)-1,3,2-dioxaborinane
    • 2-(Biphenyl-4-yl)-5,5-dimethyl-1,3,2-dioxaborinane
    • BS-47014
    • 2-([1,1''-Biphenyl]-4-yl)-5,5-dimethyl-1,3,2-dioxaborinane
    • MDL: MFCD28515419
    • Inchi: 1S/C17H19BO2/c1-17(2)12-19-18(20-13-17)16-10-8-15(9-11-16)14-6-4-3-5-7-14/h3-11H,12-13H2,1-2H3
    • InChI-sleutel: YDDJRASPLUZILE-UHFFFAOYSA-N
    • LACHT: O1B(C2C=CC(C3C=CC=CC=3)=CC=2)OCC(C)(C)C1

Berekende eigenschappen

  • Exacte massa: 265.15147
  • Monoisotopische massa: 266.1478100g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 2
  • Zware atoomtelling: 20
  • Aantal draaibare bindingen: 2
  • Complexiteit: 294
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 18.5Ų

Experimentele eigenschappen

  • PSA: 18.46
  • LogboekP: 3.12180

1,3,2-Dioxaborinane, 2-[1,1'-biphenyl]-4-yl-5,5-dimethyl- Prijsmeer >>

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